2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
2-thia-5-azabicyclo[221]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound featuring a unique bicyclic structure
Mechanism of Action
Target of Action
The primary targets of the compound “2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone” are currently unknown. The compound is a complex structure that includes a 2-thia-5-azabicyclo[2.2.1]heptane core and a 1-methyl-1H-1,2,3-triazole moiety
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Triazole compounds are known to exhibit a broad range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The specific pathways affected by this compound and their downstream effects require further investigation.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the broad biological activities of triazole compounds , it is plausible that this compound could have diverse effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]hept-5-en-3-one:
1,2,3-triazoles: Widely used in drug discovery and organic synthesis due to their stability and versatility.
Uniqueness
What sets 2-thia-5-azabicyclo[221]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone apart is its unique bicyclic structure combined with the 1,2,3-triazole moiety
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-12-4-8(10-11-12)9(14)13-3-7-2-6(13)5-15-7/h4,6-7H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQPFLYSYLDUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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